molecular formula C20H26N4O4 B2445118 N,1-bis(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 906261-75-4

N,1-bis(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2445118
CAS RN: 906261-75-4
M. Wt: 386.452
InChI Key: JUUPCQOJDMHLMG-UHFFFAOYSA-N
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Description

“N,1-bis(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that falls under the category of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are highly attractive compounds due to their structural similarity to purine . They show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines, including “this compound”, is characterized by unique IR bands. For example, bromo-substituted compounds exhibit characteristic stretching bands at 720–760 cm −1, chloro-substituted compounds exhibit characteristic stretching bands at 521–750 cm −1, and fluoro-substituted compounds demonstrate characteristic stretching bands at 512–529 cm −1 .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells. The downstream effects of this disruption can include apoptosis or programmed cell death .

Pharmacokinetics

Similar compounds are generally distributed in the extracellular fluid space and excreted unchanged by the kidneys . These properties can impact the compound’s bioavailability and effectiveness.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This can lead to a reduction in tumor size and potentially halt the progression of the disease. Additionally, the compound may induce apoptosis in cancer cells .

properties

IUPAC Name

N,6-bis(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14-7-4-9-24-17(14)22-18-15(20(24)26)13-16(23(18)10-6-12-28-3)19(25)21-8-5-11-27-2/h4,7,9,13H,5-6,8,10-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUPCQOJDMHLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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